molecular formula C11H11N5OS B2790245 (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone CAS No. 2034421-09-3

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone

Cat. No. B2790245
CAS RN: 2034421-09-3
M. Wt: 261.3
InChI Key: VTGABXBTZYFMGS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes pyrimidine, azetidine, and thiazole functional groups . Pyrimidine is a basic aromatic ring structure found in many kinds of important biomolecules . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Each of these groups (pyrimidine, azetidine, and thiazole) contributes distinct properties to the overall molecule .

Mechanism of Action

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone works by inhibiting the activity of the ATR kinase, which is responsible for detecting and repairing DNA damage in cells. By inhibiting ATR, this compound prevents the activation of the DNA damage response pathway, leading to the accumulation of DNA damage and cell death in cancer cells. This compound has been shown to selectively target cancer cells, while sparing normal cells, making it a promising anticancer agent.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. This compound has been shown to selectively target cancer cells, while sparing normal cells, making it a promising anticancer agent. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone in lab experiments is its potent and selective inhibition of ATR kinase. This allows for the specific targeting of the DNA damage response pathway, which is critical for cancer cell survival. Another advantage is its favorable safety profile in preclinical studies, which makes it a promising candidate for clinical development. One limitation of using this compound in lab experiments is its complex synthesis, which requires expertise in synthetic organic chemistry.

Future Directions

There are several future directions for the development of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone as an anticancer agent. One direction is the evaluation of this compound in combination with other anticancer agents, such as immunotherapy or targeted therapy. Another direction is the identification of biomarkers that can predict the response to this compound, which can help to identify patients who are most likely to benefit from the treatment. Finally, the development of more potent and selective ATR inhibitors, based on the structure of this compound, is another future direction for the development of anticancer agents.

Synthesis Methods

The synthesis of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone involves a series of chemical reactions starting from commercially available starting materials. The detailed synthetic route has been described in the literature, and several modifications have been made to improve the yield and purity of the final product. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiazol-4-yl)methanone has been extensively studied in preclinical models of cancer, and its potential as an anticancer agent has been demonstrated in several studies. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. It has also been shown to sensitize cancer cells to DNA damage and induce cell death in cancer cells. This compound is currently being evaluated in clinical trials as a potential anticancer agent.

properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c17-10(9-6-18-7-14-9)16-4-8(5-16)15-11-12-2-1-3-13-11/h1-3,6-8H,4-5H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGABXBTZYFMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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